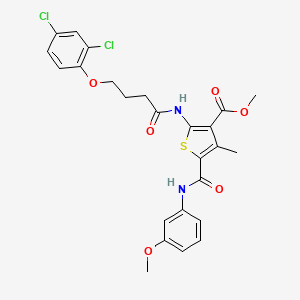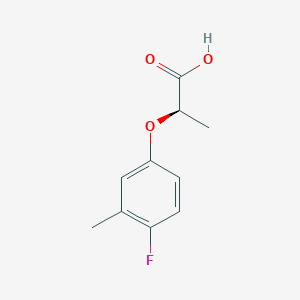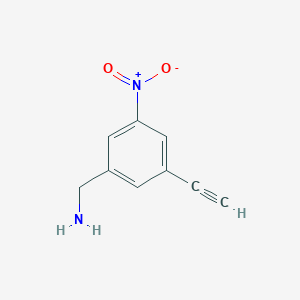
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazole core Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkyl halide, such as cyclopropylmethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzoxazole ring or the cyclopropylmethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The amino group at the 5-position can participate in various substitution reactions, such as acylation or sulfonation, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced benzoxazole or cyclopropylmethyl derivatives.
Substitution: Amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its benzoxazole core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the amino group and the cyclopropylmethyl moiety can enhance the compound’s binding affinity and specificity towards biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
3-(Cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the amino group, which is crucial for certain substitution reactions and biological interactions.
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a methyl group instead of a cyclopropylmethyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of both the amino group and the cyclopropylmethyl moiety in 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one makes it unique. This combination allows for a diverse range of chemical reactions and enhances its potential for biological activity. The compound’s structural features contribute to its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
InChI Key |
MNBDWVISOAOGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)





